molecular formula C6H14N2O B3012201 2-(ethylamino)-N,N-dimethylacetamide CAS No. 97454-95-0

2-(ethylamino)-N,N-dimethylacetamide

Cat. No.: B3012201
CAS No.: 97454-95-0
M. Wt: 130.191
InChI Key: RBQCQPDRIQZDJN-UHFFFAOYSA-N
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Description

2-(Ethylamino)-N,N-dimethylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethylamino group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N,N-dimethylacetamide typically involves the reaction of N,N-dimethylacetamide with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

N,N-dimethylacetamide+ethylamineThis compound\text{N,N-dimethylacetamide} + \text{ethylamine} \rightarrow \text{this compound} N,N-dimethylacetamide+ethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides, while reduction can produce amines.

Scientific Research Applications

2-(Ethylamino)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N,N-dimethylacetamide involves its interaction with molecular targets such as enzymes or receptors. The ethylamino group can form hydrogen bonds or other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-N,N-dimethylacetamide
  • 2-(Diethylamino)-N,N-dimethylacetamide
  • 2-(Butylamino)-N,N-dimethylacetamide

Uniqueness

2-(Ethylamino)-N,N-dimethylacetamide is unique due to its specific ethylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(ethylamino)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-4-7-5-6(9)8(2)3/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQCQPDRIQZDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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